4-(5-Bromopyridin-3-yl)benzonitrile
Overview
Description
4-(5-Bromopyridin-3-yl)benzonitrile is an organic compound with the molecular formula C12H7BrN2. It consists of a bromopyridine moiety attached to a benzonitrile group.
Scientific Research Applications
4-(5-Bromopyridin-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for drug discovery and development due to its potential biological activity.
Material Science: The compound is used in the synthesis of functional materials, including polymers and organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-3-yl)benzonitrile typically involves the coupling of 5-bromopyridine-3-boronic acid with 4-cyanobromobenzene using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: Primary amines and other reduced forms.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in various binding interactions, while the benzonitrile group can influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(4-cyanophenyl)pyridine
- 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea
- 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-amine
Uniqueness
4-(5-Bromopyridin-3-yl)benzonitrile is unique due to its specific combination of a bromopyridine moiety and a benzonitrile group. This structure imparts distinct chemical and physical properties, making it suitable for various applications in different fields. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility .
Properties
IUPAC Name |
4-(5-bromopyridin-3-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMMKXOPYFVARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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